(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-tert-butylbenzoate
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Overview
Description
The compound (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-tert-butylbenzoate is a complex organic molecule that features a benzodioxole moiety, a benzofuran ring, and a tert-butylbenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-tert-butylbenzoate typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Synthesis of the Benzofuran Ring: The benzofuran ring can be synthesized via a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Esterification: The final step involves the esterification of the benzofuran derivative with 4-tert-butylbenzoic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, potentially converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole and benzofuran rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological targets and its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, the compound’s structure could be optimized to enhance its pharmacological properties. It may serve as a scaffold for the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-tert-butylbenzoate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzodioxole and benzofuran moieties could play a role in binding to specific molecular targets, influencing pathways involved in cell signaling or metabolism.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Similar in having a benzoic acid derivative but differs in its halogen substitution.
4-Chloromethcathinone: A stimulant drug with a different core structure but similar in having a substituted benzene ring.
Uniqueness
The uniqueness of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-tert-butylbenzoate lies in its combination of benzodioxole and benzofuran rings, which are not commonly found together in a single molecule. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H22O6 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 4-tert-butylbenzoate |
InChI |
InChI=1S/C27H22O6/c1-27(2,3)18-7-5-17(6-8-18)26(29)32-19-9-10-20-22(14-19)33-24(25(20)28)13-16-4-11-21-23(12-16)31-15-30-21/h4-14H,15H2,1-3H3/b24-13- |
InChI Key |
DFZSSNONVFSAFH-CFRMEGHHSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC5=C(C=C4)OCO5)/O3 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC5=C(C=C4)OCO5)O3 |
Origin of Product |
United States |
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